molecular formula C16H15NO B13329139 (R)-1-Amino-2-(anthracen-9-yl)ethanol

(R)-1-Amino-2-(anthracen-9-yl)ethanol

Cat. No.: B13329139
M. Wt: 237.30 g/mol
InChI Key: YQBOFUOTMWMUGG-MRXNPFEDSA-N
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Description

®-1-Amino-2-(anthracen-9-yl)ethanol is an organic compound with the molecular formula C16H15NO. It is a chiral molecule, meaning it has a non-superimposable mirror image. This compound is characterized by the presence of an anthracene moiety, which is a polycyclic aromatic hydrocarbon, attached to an amino alcohol group. The anthracene structure imparts unique photophysical properties to the compound, making it of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-1-Amino-2-(anthracen-9-yl)ethanol typically involves the reduction of the corresponding ketone or aldehyde precursor. One common method is the reduction of 9-anthraldehyde oxime using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) under controlled conditions . The reaction is usually carried out in an inert atmosphere to prevent oxidation and at low temperatures to control the reaction rate.

Industrial Production Methods

Industrial production of ®-1-Amino-2-(anthracen-9-yl)ethanol may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

®-1-Amino-2-(anthracen-9-yl)ethanol undergoes various chemical reactions, including:

    Oxidation: The amino alcohol group can be oxidized to form the corresponding ketone or aldehyde.

    Reduction: The compound can be further reduced to form the corresponding amine.

    Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of 9-anthraldehyde or 9-anthracenone.

    Reduction: Formation of 9-anthracenylamine.

    Substitution: Formation of various substituted anthracene derivatives.

Scientific Research Applications

®-1-Amino-2-(anthracen-9-yl)ethanol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of ®-1-Amino-2-(anthracen-9-yl)ethanol involves its interaction with molecular targets through its amino and hydroxyl groups. These functional groups can form hydrogen bonds and other interactions with biological molecules, influencing their activity. The anthracene moiety can also participate in π-π stacking interactions, which are important in the stabilization of molecular complexes .

Comparison with Similar Compounds

Similar Compounds

  • 9-Anthracenylmethanol
  • 9-Anthracenylamine
  • 9,10-Dimethylanthracene

Uniqueness

®-1-Amino-2-(anthracen-9-yl)ethanol is unique due to its chiral nature and the presence of both amino and hydroxyl functional groups. This combination imparts distinct chemical reactivity and photophysical properties, making it valuable in various applications compared to its non-chiral or differently substituted counterparts .

Properties

Molecular Formula

C16H15NO

Molecular Weight

237.30 g/mol

IUPAC Name

(1R)-1-amino-2-anthracen-9-ylethanol

InChI

InChI=1S/C16H15NO/c17-16(18)10-15-13-7-3-1-5-11(13)9-12-6-2-4-8-14(12)15/h1-9,16,18H,10,17H2/t16-/m1/s1

InChI Key

YQBOFUOTMWMUGG-MRXNPFEDSA-N

Isomeric SMILES

C1=CC=C2C(=C1)C=C3C=CC=CC3=C2C[C@H](N)O

Canonical SMILES

C1=CC=C2C(=C1)C=C3C=CC=CC3=C2CC(N)O

Origin of Product

United States

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